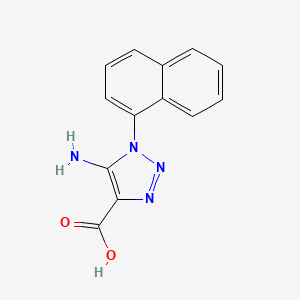

5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a naphthalene group at position 1, an amino group at position 5, and a carboxylic acid moiety at position 3. This structure combines aromaticity, hydrogen-bonding capability (via the amino and carboxylic acid groups), and lipophilicity (from the naphthalene system), making it a versatile scaffold for pharmaceutical and materials science applications. Its synthesis typically involves azide-alkyne cycloaddition or base-catalyzed reactions between aryl azides and β-ketoesters, as seen in analogous compounds .

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-naphthalen-1-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c14-12-11(13(18)19)15-16-17(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,14H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLHKIZQGPJQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=C(N=N3)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220553 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70292-21-6 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070292216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. . The naphthalene moiety can be introduced through a subsequent substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures .

Biology

- Enzyme Inhibition : Research indicates potential applications as enzyme inhibitors. The compound's ability to form hydrogen bonds and π-π interactions with biological macromolecules suggests it could modulate enzyme activity.

Medicine

- Therapeutic Properties : Preliminary studies have explored its anticancer and antimicrobial activities. The naphthalene moiety enhances cell membrane penetration, potentially increasing bioavailability in therapeutic contexts .

Material Science

- Development of New Materials : It is utilized in the synthesis of materials with specific electronic or optical properties, opening avenues for applications in electronics and photonics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of 5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Properties

Another research focused on evaluating the antimicrobial efficacy of this compound against bacterial strains. The findings demonstrated notable antibacterial activity, highlighting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The naphthalene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Tautomerism

- 1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid (): Key Differences: The ethoxyphenyl group (electron-donating) and formyl substituent contrast with the naphthalenyl (electron-rich, bulky) and amino groups in the target compound. Tautomerism: The formyl group promotes ring-chain tautomerism, forming a cyclic hemiacetal (20% in solution). In contrast, the amino group in the target compound may stabilize the triazole core through resonance, reducing tautomeric shifts .

5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid ():

- 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid (): Electron-Withdrawing Effects: The trifluoromethyl group increases metabolic stability compared to the amino group. The chloro substituent enhances binding to aromatic protein pockets, while naphthalene’s extended π-system could offer stronger van der Waals interactions .

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The amino and carboxylic acid groups in the target compound favor solubility in polar solvents and ionic interactions with biological targets, unlike ester derivatives (e.g., ), which prioritize lipophilicity .

- Metal Chelation: The amino group may enhance coordination to metal ions (e.g., Co²⁺ in ), relevant for designing metallodrugs or catalysts .

Biological Activity

5-Amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the azide–alkyne cycloaddition reaction, a well-established method for creating triazole derivatives. The process generally follows these steps:

- Preparation of the Alkyne : The naphthalene derivative is functionalized to introduce an alkyne group.

- Azide Formation : An azide is generated from an appropriate precursor.

- Cycloaddition Reaction : The azide and alkyne are reacted under specific conditions (often in the presence of a copper catalyst) to yield the triazole structure.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. In vitro studies have shown that 5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant activity against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

The observed IC50 values suggest that this compound possesses notable cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of triazoles is often linked to their ability to inhibit enzymes involved in crucial metabolic pathways. For instance, they may act as inhibitors of topoisomerases or other enzymes critical for DNA replication and repair.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. The results demonstrated that modifications on the triazole ring significantly influenced antimicrobial potency. The study highlighted that substituents on the naphthalene moiety could enhance activity against resistant strains .

Study 2: Anticancer Properties

In another research effort focused on cancer treatment, compounds similar to 5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid were shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation . This mechanism provides insight into how these compounds can be leveraged in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-amino-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves:

Reacting naphthalen-1-ylamine with a cyanoacetate derivative to form a triazole precursor.

Functionalizing the triazole core via azide-alkyne Huisgen cycloaddition (click chemistry) to introduce the carboxylic acid group .

Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key challenges include controlling regioselectivity during triazole formation and minimizing side products.

Q. How can solubility limitations of this compound be addressed in aqueous-based assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound before dilution in buffer .

- Surfactants : Add non-ionic surfactants (e.g., Tween-80) at 0.1% w/v to stabilize hydrophobic interactions .

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) by working in mildly alkaline buffers (pH 7.4–8.0) to enhance solubility .

Validate solubility using dynamic light scattering (DLS) to confirm no aggregation .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons (naphthyl group: δ 7.5–8.5 ppm), triazole protons (δ 7.8–8.2 ppm), and the carboxylic acid proton (broad peak, δ 12–13 ppm) .

- ¹³C NMR : Confirm the carboxylic carbon (δ ~165–170 ppm) and triazole carbons (δ ~140–150 ppm) .

- IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- HRMS : Use ESI-MS in negative ion mode to detect [M−H]⁻ with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate enzyme inhibition mechanisms?

- Methodological Answer :

- Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified enzymes (e.g., kinases or hydrolases). Include controls for non-specific binding (e.g., heat-denatured enzymes) .

- Kinetic Analysis : Perform Michaelis-Menten studies with varying substrate concentrations to determine inhibition type (competitive/uncompetitive). Fit data to the Cheng-Prusoff equation for IC₅₀ calculation .

- Structural Validation : Co-crystallize the compound with target enzymes (X-ray crystallography) or use molecular docking (AutoDock Vina) to identify binding pockets .

Q. What computational strategies integrate with experimental data to predict bioactivity?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Validate with experimental IC₅₀ data from related triazole derivatives .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .

- ADMET Prediction : Use SwissADME to predict permeability (Caco-2 cells) and cytochrome P450 interactions, prioritizing derivatives with favorable profiles .

Q. How should contradictory data on substituent effects (e.g., fluorophenyl vs. bromophenyl analogs) be resolved?

- Methodological Answer :

- Systematic SAR Study : Synthesize derivatives with halogen substitutions (F, Cl, Br) at the naphthyl position. Test against a panel of enzymes (e.g., kinases, phosphatases) to isolate electronic vs. steric effects .

- X-ray Crystallography : Compare binding modes of analogs to identify halogen bonding (e.g., Br···π interactions) or steric clashes .

- Statistical Analysis : Apply multivariate regression to correlate substituent Hammett σ values with bioactivity .

Q. What strategies optimize reaction parameters for scaled-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use a central composite design to optimize temperature (60–100°C), catalyst loading (CuI: 5–15 mol%), and reaction time (12–48 hr). Response variables: yield and purity .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions during cyclocondensation .

- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediate formation .

Q. How can hybrid systems (e.g., triazole-oxadiazole conjugates) enhance pharmacological profiles?

- Methodological Answer :

- Synthetic Hybridization : Couple the triazole core with oxadiazole via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, K₂CO₃ base). Confirm regiochemistry via NOESY .

- Bioactivity Screening : Test hybrids for dual inhibition (e.g., COX-2 and 5-LOX) to exploit synergistic anti-inflammatory effects .

- Permeability Assessment : Use Caco-2 monolayers to compare hybrids with parent compounds. Prioritize derivatives with Papp >1×10⁻⁶ cm/s .

Q. What protocols assess stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and intestinal fluid (pH 6.8, 37°C) for 24 hr. Analyze degradation products via LC-MS .

- Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) to detect UV-sensitive moieties (e.g., naphthyl group) .

- Thermal Analysis : Use DSC/TGA to determine melting/decomposition points and excipient compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.